An In-depth Technical Guide to Boc-D-Thr-OH: Chemical Properties and Structure
An In-depth Technical Guide to Boc-D-Thr-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH), a critical building block in modern peptide synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Properties and Identification
Boc-D-Thr-OH is a derivative of the non-proteinogenic amino acid D-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This protection strategy is fundamental to stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1][2]
General Information
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid | [1] |
| Synonyms | N-α-t.-Boc-D-threonine, Boc-D-Threonine | [1] |
| CAS Number | 55674-67-4 | [1] |
| Molecular Formula | C₉H₁₇NO₅ | |
| Molecular Weight | 219.23 g/mol | |
| Appearance | White to slight yellow to beige powder |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Melting Point | 80-82 °C (for L-isomer) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. Clearly soluble in DMF. | |
| Optical Rotation | [α]²⁵/D +7.5 to +10.5° (c=2 in Acetic Acid) | |
| Purity | ≥98% (TLC) | |
| Storage Temperature | 2-30°C |
Chemical Structure
The chemical structure of Boc-D-Thr-OH is defined by the D-threonine core with the Boc protecting group attached to the nitrogen atom of the amino group.
Structural Representations
| Identifier | String | Reference(s) |
| SMILES | N(--INVALID-LINK--C">C@HC(=O)O)C(=O)OC(C)(C)C | |
| InChI | 1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 | |
| InChIKey | LLHOYOCAAURYRL-NTSWFWBYSA-N |
Experimental Protocols
Boc-D-Thr-OH is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, experimental protocol for the incorporation of a Boc-D-Thr-OH residue into a peptide chain on a solid support.
General Protocol for Boc-SPPS Coupling of Boc-D-Thr-OH
This protocol outlines a single coupling cycle for adding Boc-D-Thr-OH to a growing peptide chain attached to a Merrifield or PAM resin.
Materials:
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Peptide-resin with a free N-terminal amino group
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Boc-D-Thr-OH
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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N,N-Dimethylformamide (DMF)
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Coupling reagents (e.g., HBTU/HOBt or HATU)
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Scavengers (e.g., dithiothreitol, if necessary for other residues)
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Solid-phase synthesis vessel
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Shaker or rocker
Procedure:
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Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.
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Boc Deprotection (Cleavage):
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Drain the DCM.
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Add a solution of 50% TFA in DCM to the resin.
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Agitate the mixture for 20-30 minutes at room temperature. A shorter pre-wash of 5 minutes can also be employed.
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Drain the TFA solution.
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Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
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Neutralization:
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Wash the resin with DMF (2-3 times).
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Add a solution of 5-10% DIEA in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain the neutralization solution.
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Wash the resin thoroughly with DMF (3-5 times) to remove excess base.
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-
Amino Acid Coupling:
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In a separate vial, pre-activate the Boc-D-Thr-OH. Dissolve Boc-D-Thr-OH (3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to react for a few minutes.
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Add the activated Boc-D-Thr-OH solution to the neutralized peptide-resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
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-
Washing:
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Drain the coupling solution.
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Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
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-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base (like pyridine or DIEA) in DMF or DCM.
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Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
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Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
Caption: Workflow for a single coupling cycle of Boc-D-Thr-OH in SPPS.
Biological Relevance and Signaling Pathways of Threonine
While Boc-D-Thr-OH is a synthetic molecule used for chemical synthesis, its core component, threonine, is an essential amino acid with significant biological roles. Threonine metabolism is integrated with several key cellular signaling pathways.
Threonine acts as a substrate for protein synthesis, particularly for mucins which are crucial for gut health. It can also be metabolized to produce glycine, acetyl-CoA, and pyruvate. Threonine and its metabolites influence major signaling pathways that regulate cell growth, proliferation, and metabolism. These include:
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PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Threonine can activate this pathway, promoting protein synthesis in tissues like skeletal muscle.
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MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Threonine can modulate the intestinal immune system through the MAPK signaling network.
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Notch Signaling Pathway: This pathway is critical for cell-to-cell communication and plays a role in regulating the development of various cell types. Dietary threonine may influence goblet cell development and mucin synthesis by regulating genes within the Notch pathway.
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Neurotransmitter Synthesis: Threonine is a precursor for the synthesis of the neurotransmitters glycine and serine, which are vital for the function of the central nervous system.
Caption: The central role of Threonine in metabolism and cellular signaling.
